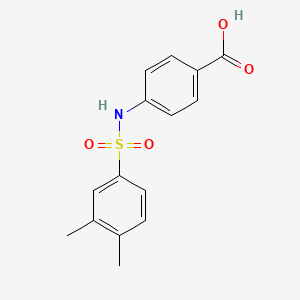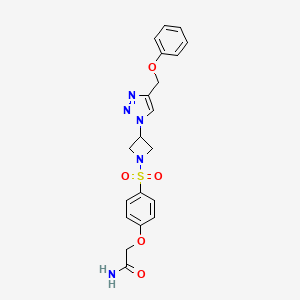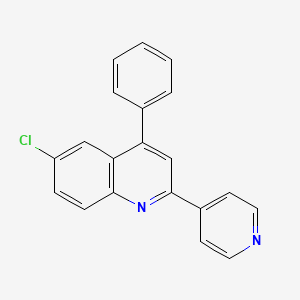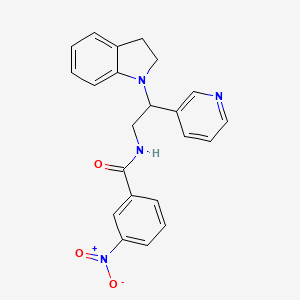
N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, due to its structural components, falls within the realm of complex organic molecules, often investigated for their potential biological activities and chemical properties. The presence of indole, pyridine, and nitrobenzamide moieties suggests a rich field of study in terms of synthetic strategies, chemical behavior, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from basic building blocks like indoles and pyridines. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the target molecule, was achieved through indolization under Fischer conditions followed by the Japp-Klingemann method and subsequent amidification processes (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction, NMR, and crystallography. For example, the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its crystal structure, optimizing geometric bond lengths and angles through density functional theory (DFT) (Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore their reactivity under various conditions, aiming to modify the structure or introduce new functional groups. The reactivity can be influenced by the presence of the nitro group, which can undergo reduction or participate in nucleophilic substitution reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of these compounds in different environments. These properties are determined by the compound's molecular structure and influence its application and handling.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and stability, are defined by the functional groups present in the molecule. Studies on related compounds often involve exploring these properties to understand their potential as drug candidates or in other applications.
Applications De Recherche Scientifique
Antiallergic Agents
New derivatives of N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the quest for novel antiallergic compounds. These compounds, through variations in indole substituents and alkanoic chain lengths, have shown promising antiallergic potency. Specifically, one amide demonstrated a significantly higher potency than astemizole in histamine release assays, indicating potential applications in allergy treatment (Menciu et al., 1999).
Antimycobacterial Activity
Research on nitrobenzamide derivatives has uncovered a series of compounds with considerable in vitro antitubercular activity. Four specific derivatives were identified with excellent Minimum Inhibitory Concentration (MIC) values, providing a new direction for antitubercular drug development (Wang et al., 2019).
Antitumor Agents
The synthesis and study of N-aryl(indol-3-yl)glyoxamides have shown significant cytotoxic activity against various cancer cell lines. The presence of N-(pyridin-4-yl) moiety was crucial for activity, with one derivative showing activity as potent as leading compounds in this category (Marchand et al., 2009).
Nanoparticle Synthesis
A nickel(II) complex of a related nitrobenzamide compound has been synthesized and used as a precursor for nickel sulfide nanocrystals, demonstrating potential applications in materials science (Saeed et al., 2013).
Catalysis in Organic Synthesis
Certain benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes have shown efficiency as catalysts for Friedel–Crafts alkylations, highlighting their utility in synthetic organic chemistry (Huang et al., 2011).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of action
The exact mode of action would depend on the specific receptors that the compound binds to. Generally, these compounds can cause changes in cell function by binding to and activating or inhibiting these receptors .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The result of the compound’s action would depend on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(17-6-3-8-19(13-17)26(28)29)24-15-21(18-7-4-11-23-14-18)25-12-10-16-5-1-2-9-20(16)25/h1-9,11,13-14,21H,10,12,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFPLMKBBDEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

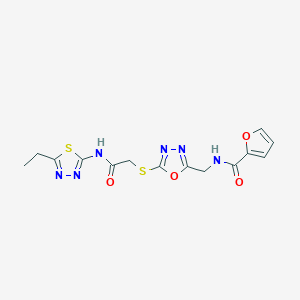
![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)
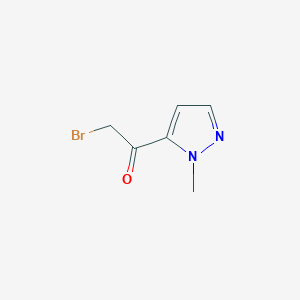
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

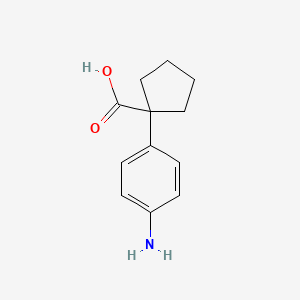
![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)
